molecular formula C25H28N4O3 B11182279 Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate

Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate

Cat. No.: B11182279
M. Wt: 432.5 g/mol
InChI Key: VBIKMBOILPRPJK-UHFFFAOYSA-N
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Description

Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate is a complex organic compound that features a piperazine ring, a pyrimidine ring, and an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting diphenylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.

    Coupling Reaction: The piperazine and pyrimidine rings are coupled together using a suitable linker, often involving a nucleophilic substitution reaction.

    Esterification: The final step involves esterification to introduce the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive function . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its dual action on both piperazine and pyrimidine targets makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C25H28N4O3

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 2-[2-(4-benzhydrylpiperazin-1-yl)-6-oxo-1H-pyrimidin-4-yl]acetate

InChI

InChI=1S/C25H28N4O3/c1-2-32-23(31)18-21-17-22(30)27-25(26-21)29-15-13-28(14-16-29)24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17,24H,2,13-16,18H2,1H3,(H,26,27,30)

InChI Key

VBIKMBOILPRPJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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